Methyl 3-methylazetidine-2-carboxylate
Description
Methyl 3-methylazetidine-2-carboxylate is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a methyl group at the 3-position and a methyl ester at the 2-position. This structure confers unique steric and electronic properties, making it valuable in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
methyl 3-methylazetidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-4-3-7-5(4)6(8)9-2/h4-5,7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHNQZPRGWBKSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-methylazetidine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylazetidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-methylazetidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
Methyl 3-methylazetidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty polymers and materials with unique mechanical properties
Mechanism of Action
The mechanism of action of Methyl 3-methylazetidine-2-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The azetidine ring’s strained structure allows it to interact uniquely with various biomolecules, leading to its bioactivity .
Comparison with Similar Compounds
Structural Analogs
a. Methyl 3-aminocyclopentanecarboxylate
- Molecular Formula: C₇H₁₃NO₂ (vs. C₆H₁₁NO₂ for Methyl 3-methylazetidine-2-carboxylate).
- Key Differences: Cyclopentane ring (5-membered) vs. azetidine (4-membered), leading to reduced ring strain in the former. Amino group at the 3-position vs. methyl group, altering reactivity in nucleophilic or catalytic reactions .
- Applications: Intermediate in peptide synthesis due to its amino-ester functionality.
b. (3S)-tert-Butyl 3-methylazetidine-2-carboxylate hydrochloride
- Molecular Formula: C₉H₁₈ClNO₂ (vs. C₆H₁₁NO₂).
- Hydrochloride salt form increases solubility in polar solvents compared to the free base .
- Applications : Chiral building block in pharmaceutical synthesis.
c. Methyl 2-substitutedphenyl-1,3-benzoxazole-5-carboxylates
- Molecular Features : Benzoxazole core with ester and aryl substituents.
- Key Differences: Aromatic benzoxazole system vs. non-aromatic azetidine, leading to divergent electronic properties. Applications in hydrazinecarbothioamide synthesis for antimicrobial agents .
Functional Group Comparisons
a. Methyl Ester Reactivity
- Methyl esters are common in agrochemicals (e.g., metsulfuron methyl ester) and pharmaceuticals due to their hydrolytic lability, enabling controlled release of active carboxylic acids .
- Example: this compound may undergo hydrolysis to 3-methylazetidine-2-carboxylic acid under basic conditions, analogous to methyl laurate (dodecanoic acid methyl ester) .
b. Ring Strain and Stability
- Azetidine’s 4-membered ring introduces significant ring strain (~25 kcal/mol), enhancing reactivity in ring-opening reactions compared to 5- or 6-membered analogs like cyclopentane derivatives .
Physicochemical Properties (Table 1)
*Estimated based on structural analogs.
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